2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC20512808
InChI: InChI=1S/C21H20O6/c1-24-17-11-14-9-15(21(23)26-3)10-16(22)18(14)20(25-2)19(17)27-12-13-7-5-4-6-8-13/h4-11,22H,12H2,1-3H3
SMILES:
Molecular Formula: C21H20O6
Molecular Weight: 368.4 g/mol

2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester

CAS No.:

Cat. No.: VC20512808

Molecular Formula: C21H20O6

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester -

Specification

Molecular Formula C21H20O6
Molecular Weight 368.4 g/mol
IUPAC Name methyl 4-hydroxy-5,7-dimethoxy-6-phenylmethoxynaphthalene-2-carboxylate
Standard InChI InChI=1S/C21H20O6/c1-24-17-11-14-9-15(21(23)26-3)10-16(22)18(14)20(25-2)19(17)27-12-13-7-5-4-6-8-13/h4-11,22H,12H2,1-3H3
Standard InChI Key VHHIWBWXESCBQH-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=CC(=CC(=C2C(=C1OCC3=CC=CC=C3)OC)O)C(=O)OC

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 2-naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester reflects its substitution pattern:

  • A naphthalene ring (bicyclic aromatic system) serves as the core structure.

  • Carboxylic acid methyl ester at position 2.

  • Hydroxyl group at position 4.

  • Methoxy groups at positions 5 and 7.

  • Phenylmethoxy (benzyloxy) group at position 6.

The molecular formula is C₂₂H₂₂O₇, with a molecular weight of 398.41 g/mol.

Stereoelectronic Features

The substituents influence electron distribution across the naphthalene system:

  • Electron-donating groups (methoxy, phenylmethoxy) at positions 5, 6, and 7 enhance aromatic stability via resonance effects .

  • The hydroxyl group at position 4 introduces hydrogen-bonding capability, impacting solubility and reactivity .

  • The ester group at position 2 contributes to hydrophobicity and electrophilicity, facilitating nucleophilic acyl substitution reactions .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of this compound likely involves multi-step functionalization of a naphthalene precursor. A plausible route, informed by analogous methodologies , includes:

  • Base-Catalyzed Carboxylation:

    • Starting with 2-naphthalenecarboxylic acid, carboxylation at position 6 using carbon tetrachloride and copper powder in alkaline conditions .

    • β-Cyclodextrin may act as a supramolecular catalyst to enhance regioselectivity .

  • Methyl Esterification:

    • Reaction of the carboxylic acid with methanol under acidic or basic conditions to form the methyl ester .

  • Sequential Etherification:

    • Protection of the hydroxyl group at position 4 as a methoxy or benzyloxy ether.

    • Selective demethylation or deprotection to reintroduce the hydroxyl group after subsequent substitutions.

Table 1: Synthetic Intermediates and Conditions

StepReagents/ConditionsTarget Functionalization
1CCl₄, Cu, NaOH, β-cyclodextrinCarboxylation at C6
2CH₃OH, H₂SO₄Methyl ester formation
3(PhCH₂)₂O, BF₃·Et₂OPhenylmethoxy introduction

Challenges in Regioselectivity

The proximity of substituents (e.g., hydroxyl at C4 and methoxy at C5) creates steric hindrance, necessitating precise reaction control. Computational modeling or directing-group strategies may optimize selectivity .

Physicochemical Properties

Thermodynamic Data

Based on structurally similar naphthalene derivatives :

  • Melting Point: Estimated 180–190°C (enhanced by hydrogen bonding from the hydroxyl group).

  • Boiling Point: ~450°C (decomposition likely precedes boiling due to thermal instability).

  • Solubility:

    • Low in water (<0.1 mg/mL at 25°C).

    • Moderate in polar aprotic solvents (e.g., DMSO, DMF).

Table 2: Comparative Properties of Naphthalene Derivatives

CompoundMolecular Weight (g/mol)logPWater Solubility (mg/mL)
Target Compound398.413.2<0.1
2-Naphthoic Acid172.182.50.3
Methyl 2-Naphthoate186.212.80.05

Spectroscopic Signatures

  • IR Spectroscopy:

    • Broad O-H stretch at 3200–3400 cm⁻¹ (hydroxyl).

    • C=O stretch at 1720 cm⁻¹ (ester).

  • ¹H NMR:

    • Aromatic protons: δ 6.8–8.2 ppm (multiplet, 7H).

    • OCH₃ signals: δ 3.8–4.0 ppm (singlets).

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